molecular formula C15H18N4S B4165454 3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole

3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4165454
M. Wt: 286.4 g/mol
InChI Key: AJUCXMKABBPHGD-UHFFFAOYSA-N
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Description

3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with an indole moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in water at 100°C for 5 hours to form intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups on the triazine or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole involves its ability to bind to specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

3-butylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-3-5-10-20-15-16-14-13(17-18-15)11-8-6-7-9-12(11)19(14)4-2/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUCXMKABBPHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N2CC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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